molecular formula C10H12ClNO2 B2519264 Ethyl 3-amino-6-chloro-2-methylbenzoate CAS No. 2248280-64-8

Ethyl 3-amino-6-chloro-2-methylbenzoate

Cat. No. B2519264
CAS RN: 2248280-64-8
M. Wt: 213.66
InChI Key: ZAKJFSMKISMKAX-UHFFFAOYSA-N
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Description

Ethyl 3-amino-6-chloro-2-methylbenzoate is a chemical compound that belongs to the class of benzoic acid esters. It is a white crystalline solid that is soluble in most organic solvents. This compound is widely used in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-6-chloro-2-methylbenzoate is not fully understood. However, it is believed to act as a fluorescent probe by binding to specific biological molecules. This binding causes a change in the fluorescence emission spectrum, which can be detected and measured.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects. It is not known to interact with any biological molecules in a significant way.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 3-amino-6-chloro-2-methylbenzoate in lab experiments include its high purity and stability. It is also relatively easy to synthesize and handle. However, its fluorescent properties may limit its use in certain experiments, as it may interfere with other fluorescent probes.

Future Directions

There are several future directions for the use of Ethyl 3-amino-6-chloro-2-methylbenzoate in scientific research. One possible direction is the development of new fluorescent probes based on this compound. Another direction is the synthesis of new compounds using this compound as a starting material. Additionally, further research is needed to fully understand the mechanism of action of this compound.

Synthesis Methods

Ethyl 3-amino-6-chloro-2-methylbenzoate can be synthesized through several methods. One of the most common methods is the reaction between 3-amino-6-chloro-2-methylbenzoic acid and ethyl alcohol in the presence of a catalyst. This reaction produces this compound and water.

Scientific Research Applications

Ethyl 3-amino-6-chloro-2-methylbenzoate has various applications in scientific research. It is widely used as a starting material for the synthesis of other compounds. It is also used as a reagent in organic synthesis reactions. Additionally, it is used as a fluorescent probe for the detection of biological molecules.

properties

IUPAC Name

ethyl 3-amino-6-chloro-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-3-14-10(13)9-6(2)8(12)5-4-7(9)11/h4-5H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKJFSMKISMKAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1C)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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